Ethyl 4-(4-bromophenoxy)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

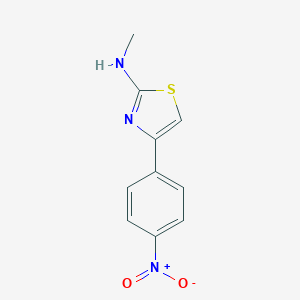

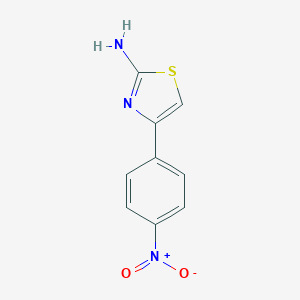

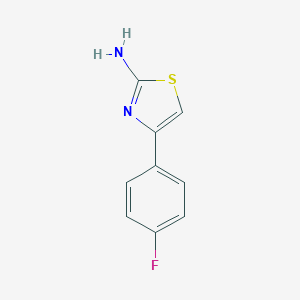

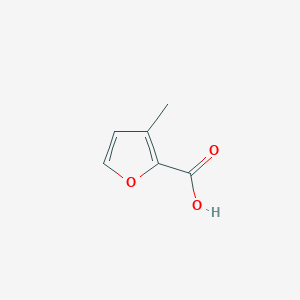

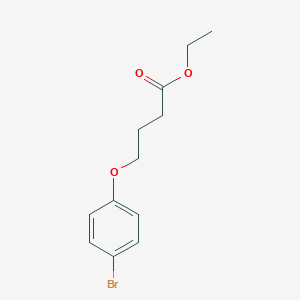

Ethyl 4-(4-bromophenoxy)butanoate is a chemical compound with the molecular formula C12H15BrO3 . It has a molecular weight of 271.15 g/mol . The IUPAC name for this compound is ethyl 4-(4-bromophenyl)butanoate .

Molecular Structure Analysis

The InChI code for Ethyl 4-(4-bromophenoxy)butanoate is 1S/C12H15BrO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 . The compound has a monoisotopic mass of 270.025543 Da .Physical And Chemical Properties Analysis

Ethyl 4-(4-bromophenoxy)butanoate is a liquid at room temperature . It has a molecular weight of 271.15 g/mol and a monoisotopic mass of 270.02554 g/mol . The compound has a complexity of 186 and a topological polar surface area of 26.3 Ų .Scientific Research Applications

Preparation and Application in Medicine Intermediates

Ethyl 4-(4-bromophenoxy)butanoate has been utilized in the preparation of medicine intermediates. A study by Ning (2002) demonstrated its synthesis using 2 butenoic acid through esterification and bromination reactions, achieving a yield of 70.5% and purity of 92% (Ning, 2002).

Use in Chemical Synthesis

The compound has been used in the synthesis of complex organic structures. For example, Wang Jun (2010) reported its use in preparing spir[4.4]ononane-1,6-dione, a compound synthesized through hydrolysis, decarboxylation, and ring closure reactions (Wang Jun, 2010).

Insect Pest Control Applications

Interestingly, ethyl 4-(4-bromophenoxy)butanoate has applications in pest control. Wimmer et al. (2007) explored its use in synthesizing biochemically activated insect hormonogenic compounds (juvenogens) for insect pest control (Wimmer et al., 2007).

Novel Synthesis Methods

Ibrayim et al. (2011) described a green and novel method for synthesizing difluoro δ-lactones using ethyl 4-bromo-4,4-difluoro-3-oxo-2-(triphenylphosphoranylidene)butanoate (Ibrayim et al., 2011).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

ethyl 4-(4-bromophenoxy)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-2-15-12(14)4-3-9-16-11-7-5-10(13)6-8-11/h5-8H,2-4,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSNTPAUIDBKKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCOC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-bromophenoxy)butanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.